An In-depth Technical Guide to the Chemical Properties of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
An In-depth Technical Guide to the Chemical Properties of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the characteristics of this heterocyclic compound. The guide synthesizes available data on the molecule and its structural analogs to present a thorough understanding of its potential as a building block in medicinal chemistry and other fields of chemical research.
Introduction
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidinyl group at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups—a tertiary amine, a primary alcohol, and an electron-rich aromatic system—makes it a versatile scaffold in organic synthesis. The pyrrolidine moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The pyridine ring, also a key component in numerous pharmaceuticals, can engage in various intermolecular interactions. The combination of these structural features in [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol suggests its potential utility as an intermediate in the synthesis of novel therapeutic agents.
The pyrrolidine ring is a prevalent scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space[1]. Its derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents[1][2]. Similarly, the pyridine nucleus is a fundamental building block in medicinal chemistry[3]. The presence of both moieties in [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol makes it a compound of significant interest for the development of new chemical entities.
Physicochemical and Spectral Properties
The physicochemical properties of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol have been predicted and are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and potential for membrane permeation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| CAS Number | 690632-85-0 | ChemicalBook[4] |
| Melting Point | 74 °C (predicted) | ChemicalBook[4] |
| Boiling Point | 360.3±32.0 °C (predicted) | ChemicalBook[4] |
| Density | 1.180±0.06 g/cm³ (predicted) | ChemicalBook[4] |
| pKa | 13.46±0.10 (predicted) | ChemicalBook[4] |
Spectral Data
Predicted Mass Spectrometry Data [5]
| Adduct | m/z |
| [M+H]⁺ | 179.11789 |
| [M+Na]⁺ | 201.09983 |
| [M-H]⁻ | 177.10333 |
Synthesis and Methodologies
A definitive, published synthetic protocol for [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is not currently available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of analogous 2-substituted pyridines. A logical approach involves the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor with pyrrolidine, followed by functional group manipulation to introduce the hydroxymethyl group.
Proposed Synthetic Pathway
A two-step synthetic pathway is proposed, starting from the commercially available 2-chloro-3-cyanopyridine. This pathway involves the reduction of the nitrile to a primary alcohol, followed by nucleophilic substitution with pyrrolidine.
Caption: Proposed synthetic pathway for [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol.
Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar reactions reported in the literature for the synthesis of related compounds[6][7].
Step 1: Synthesis of 2-chloro-3-(hydroxymethyl)pyridine
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To a solution of 2-chloro-3-cyanopyridine in an anhydrous solvent such as toluene or THF at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise under an inert atmosphere.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-(hydroxymethyl)pyridine.
Step 2: Synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
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In a sealed vessel, combine 2-chloro-3-(hydroxymethyl)pyridine, an excess of pyrrolidine, and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol.
Chemical Reactivity and Potential Transformations
The chemical reactivity of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is governed by its three primary functional groups: the primary alcohol, the tertiary amine (pyrrolidinyl nitrogen), and the pyridine ring.
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Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions. Oxidation can yield the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or participate in esterification and etherification reactions.
-
Tertiary Amine: The pyrrolidinyl nitrogen is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions, although its nucleophilicity is somewhat sterically hindered.
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Pyridine Ring: The pyridine ring is an electron-rich aromatic system due to the electron-donating effect of the pyrrolidinyl group. This makes it susceptible to electrophilic aromatic substitution, likely at positions para and ortho to the activating pyrrolidinyl group.
Caption: Key reactive sites of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol are not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of 2-pyrrolidinyl-pyridines have been explored as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs)[8]. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective nAChR modulators is a key area of research, and [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol represents a valuable scaffold for the synthesis of such compounds. For instance, analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have shown high affinity for nAChRs and are being investigated as potential PET imaging agents[9].
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
Recent research has identified (pyridin-2-yl)methanol derivatives as novel and selective antagonists of the transient receptor potential vanilloid 3 (TRPV3) channel[10]. TRPV3 is involved in pain sensation, inflammation, and skin disorders[10]. The development of selective TRPV3 antagonists is a promising therapeutic strategy for the management of chronic pain and other related conditions. The core structure of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol aligns with the general structure of these active compounds, suggesting its potential as a precursor or analogue in the development of new TRPV3 modulators.
Conclusion
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is a heterocyclic compound with a combination of functional groups that make it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on the compound itself is limited, its structural relationship to known biologically active molecules, such as nAChR ligands and TRPV3 antagonists, highlights its potential for the development of novel therapeutic agents. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. This guide provides a foundational understanding of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol for researchers and scientists interested in exploring its utility in their respective fields.
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